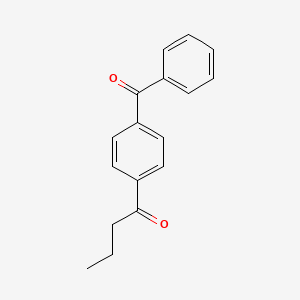

1-(4-Benzoylphenyl)butan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-Benzoylphenyl)butan-1-one is an organic compound with the molecular formula C17H16O2 It is characterized by a benzoyl group attached to a phenyl ring, which is further connected to a butanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Benzoylphenyl)butan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where benzoyl chloride reacts with butanone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography helps in obtaining high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Benzoylphenyl)butan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The benzoyl group can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups are introduced.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

Photoinitiators in Polymer Chemistry

One of the primary applications of 1-(4-Benzoylphenyl)butan-1-one is as a photoinitiator in polymerization processes. Photoinitiators are substances that absorb light and initiate a chemical reaction, typically the polymerization of monomers into polymers. This compound is particularly effective in UV-curable coatings and inks, where it facilitates rapid curing upon exposure to ultraviolet light.

Case Study: UV-Curable Coatings

In a study published in Industrial & Engineering Chemistry Research, researchers demonstrated that formulations containing this compound exhibited superior curing speed and mechanical properties compared to traditional photoinitiators. The study highlighted its effectiveness in achieving high crosslink density in coatings, which enhances durability and resistance to solvents .

Pharmaceutical Applications

In the pharmaceutical industry, this compound has been explored for its potential as a therapeutic agent . Its structural analogs have shown promise in treating various conditions due to their interactions with neurotransmitter receptors.

Research Findings

A notable case involved the synthesis of butyrophenone derivatives for neuroleptic activity. These compounds demonstrated significant binding affinity to dopamine receptors, suggesting their potential use in managing psychiatric disorders . The research indicated that modifications to the butyrophenone structure could lead to improved efficacy and reduced side effects compared to existing treatments.

Material Science Applications

Beyond its roles in photoinitiation and pharmacology, this compound is also being investigated for applications in material science , particularly in developing advanced materials with specific thermal and mechanical properties.

Liquid Crystals

Recent studies have explored the incorporation of this compound into liquid crystal formulations. The addition of this compound has been shown to enhance the thermal stability and optical properties of liquid crystal displays (LCDs), making them more efficient for electronic applications .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 1-(4-Benzoylphenyl)butan-1-one involves its interaction with specific molecular targets. For instance, as a photoinitiator, it absorbs UV light and undergoes a photochemical reaction to generate reactive species that initiate polymerization. The benzoyl group plays a crucial role in its reactivity, facilitating the formation of radicals upon exposure to light.

Comparison with Similar Compounds

1-(4-Benzoylphenyl)butan-1-one can be compared with other similar compounds such as:

Benzophenone: Similar in structure but lacks the butanone chain, making it less versatile in certain reactions.

Acetophenone: Contains a phenyl group attached to a ketone but lacks the benzoyl group, resulting in different reactivity and applications.

4-Phenylbutan-2-one: Similar but with different positioning of the functional groups, leading to variations in chemical behavior.

The uniqueness of this compound lies in its combination of the benzoyl and butanone groups, which imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.

Biological Activity

1-(4-Benzoylphenyl)butan-1-one, also known as benzoylbutanone, is an organic compound with a significant presence in medicinal chemistry and material science. Its unique structure, characterized by a butanone group attached to a benzoylphenyl moiety, contributes to its diverse biological activities, including potential therapeutic applications.

- CAS Number : 917567-33-0

- Molecular Formula : C15H14O2

- Molecular Weight : 238.27 g/mol

- IUPAC Name : this compound

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in human breast cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins, which are crucial in regulating apoptosis pathways .

Antioxidant Activity

This compound also demonstrates significant antioxidant properties. It has been evaluated for its ability to scavenge free radicals, thereby reducing oxidative stress in biological systems. This activity is particularly relevant in preventing cellular damage associated with chronic diseases such as cancer and cardiovascular diseases .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory effects, particularly in models of acute inflammation. It has been found to inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX), suggesting its potential use in treating inflammatory disorders .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways by modulating mitochondrial membrane permeability and promoting the release of cytochrome c into the cytosol.

- Antioxidant Mechanism : It enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase, contributing to cellular defense against oxidative damage.

- Anti-inflammatory Pathway : By inhibiting NF-kB signaling pathways, it reduces the expression of inflammatory mediators.

Research Findings and Case Studies

Properties

CAS No. |

917567-33-0 |

|---|---|

Molecular Formula |

C17H16O2 |

Molecular Weight |

252.31 g/mol |

IUPAC Name |

1-(4-benzoylphenyl)butan-1-one |

InChI |

InChI=1S/C17H16O2/c1-2-6-16(18)13-9-11-15(12-10-13)17(19)14-7-4-3-5-8-14/h3-5,7-12H,2,6H2,1H3 |

InChI Key |

BDVLFIOZDCCDSW-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.